2,4-Dinitro-1-(4-phenylbut-3-ynoxy)benzene
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Overview
Description
2,4-Dinitro-1-(4-phenylbut-3-ynoxy)benzene is an organic compound characterized by the presence of two nitro groups and a phenylbutynoxy substituent on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-1-(4-phenylbut-3-ynoxy)benzene typically involves the reaction of 1-chloro-2,4-dinitrobenzene with 4-phenylbut-3-yn-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitro-1-(4-phenylbut-3-ynoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzene ring make it susceptible to nucleophilic substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The phenylbut-3-ynoxy substituent can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium carbonate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives.
Reduction: 2,4-Diamino-1-(4-phenylbut-3-ynoxy)benzene.
Oxidation: Corresponding ketones or carboxylic acids.
Scientific Research Applications
2,4-Dinitro-1-(4-phenylbut-3-ynoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,4-Dinitro-1-(4-phenylbut-3-ynoxy)benzene involves its interaction with molecular targets through its nitro groups and phenylbut-3-ynoxy substituent. The nitro groups can participate in redox reactions, while the phenylbut-3-ynoxy moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitro-1-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a phenylbut-3-ynoxy group.
2,4-Dinitro-1-phenoxybenzene: Contains a phenoxy group instead of a phenylbut-3-ynoxy group.
Uniqueness
2,4-Dinitro-1-(4-phenylbut-3-ynoxy)benzene is unique due to its phenylbut-3-ynoxy substituent, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,4-dinitro-1-(4-phenylbut-3-ynoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c19-17(20)14-9-10-16(15(12-14)18(21)22)23-11-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,9-10,12H,5,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYHKVPKPQCRBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCCOC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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